2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0922885
InChI: InChI=1S/C33H34N2O4/c1-20-11-13-21(14-12-20)31(37)30-28(24-17-23(38-4)15-16-27(24)39-5)29-25(18-33(2,3)19-26(29)36)35(32(30)34)22-9-7-6-8-10-22/h6-17,28H,18-19,34H2,1-5H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N
Molecular Formula: C33H34N2O4
Molecular Weight: 522.6 g/mol

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

CAS No.:

Cat. No.: VC0922885

Molecular Formula: C33H34N2O4

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one -

Specification

Molecular Formula C33H34N2O4
Molecular Weight 522.6 g/mol
IUPAC Name 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one
Standard InChI InChI=1S/C33H34N2O4/c1-20-11-13-21(14-12-20)31(37)30-28(24-17-23(38-4)15-16-27(24)39-5)29-25(18-33(2,3)19-26(29)36)35(32(30)34)22-9-7-6-8-10-22/h6-17,28H,18-19,34H2,1-5H3
Standard InChI Key OTBYEGHZHOESTI-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N
SMILES CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N

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